N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-23-11-13(10-21-23)17-12(4-2-6-19-17)9-20-18(24)14-8-15(25-22-14)16-5-3-7-26-16/h2-8,10-11H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOHMRADGRADMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their sequential coupling and functionalization. Common reagents used in these reactions include various organometallic compounds, catalysts, and solvents. Specific reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole and pyrazole can inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. These compounds have demonstrated IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects. Research indicates that similar oxazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Inhibition of Enzymes
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This positions the compound as a candidate for anti-inflammatory drug development .
Synthetic Pathway Overview
| Step | Reagent/Method | Outcome |
|---|---|---|
| Step 1 | Potassium permanganate | Oxidation of precursor |
| Step 2 | Sodium azide | Substitution reaction |
| Step 3 | Final coupling | Formation of target compound |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various oxazole derivatives, including N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-y]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide. The results demonstrated significant growth inhibition in multiple cancer cell lines, indicating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to assess the antimicrobial properties of related compounds against pathogenic bacteria and fungi. The results showed effective inhibition rates, supporting the use of this class of compounds in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several classes of oxazole-3-carboxamide derivatives. Below, we analyze its key similarities and differences with four representative analogs (Table 1).
Table 1: Structural and Functional Comparison
Substituent Effects on Electronic and Solubility Profiles
- Thiophene vs. Furan : The target compound’s 5-thiophen-2-yl group (vs. Ceapin-A4/A5’s furan) introduces greater electron density and polarizability due to sulfur’s larger atomic radius. This may enhance interactions with hydrophobic binding pockets or metal ions in biological targets .
Pharmacokinetic Implications
- Lipophilicity : The thiophene and pyridine-pyrazole-methyl groups may increase logP compared to Ceapin-A5 (methyl-pyrazole) but reduce it relative to Ceapin-A4 (benzyl) or BG14975 (naphthalene). This balance could optimize blood-brain barrier penetration or cellular uptake .
- Metabolic Stability : The absence of fluorine (cf. BG14974) or rigidifying groups (cf. benzothiazole in BG14974) suggests the target compound may undergo faster hepatic metabolism, necessitating structural optimization for in vivo efficacy.
Research Findings and Hypotheses
- Ceapin Analogs : Ceapin-A4/A5 are established modulators of the unfolded protein response (UPR), with furan contributing to endoplasmic reticulum stress signaling . The target compound’s thiophene may similarly influence UPR but with altered kinetics due to sulfur’s redox activity.
- BG Series : BG14974’s benzothiazole and fluorine substituents are associated with protease inhibition, while BG14975’s naphthalene suggests GPCR targeting. The target compound’s hybrid structure could bridge these mechanisms, though experimental validation is needed .
Biological Activity
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound characterized by a complex structure that includes pyrazole, pyridine, and oxazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.
Structural Overview
The compound's molecular formula is with a molecular weight of 365.41 g/mol. Its structure is significant for its biological activity, influenced by the presence of various functional groups:
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | Contributes to biological activity through interactions with biological targets. |
| Pyridine Moiety | Enhances solubility and bioavailability. |
| Oxazole Ring | May facilitate enzyme inhibition or receptor modulation. |
| Thiophene Substituent | Adds unique chemical properties and potential interactions in biological systems. |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacteria such as E. coli, S. aureus, and fungi like A. niger.
A study assessing the antimicrobial efficacy of related compounds found that several exhibited substantial zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance activity against specific pathogens .
Anticancer Activity
The potential anticancer properties of this compound are particularly noteworthy. Analogous compounds have shown effectiveness in inducing apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. Mechanistic studies revealed that these compounds could activate apoptotic pathways by increasing p53 expression levels and promoting caspase activation, leading to cell death .
In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents . The structure’s ability to interact with cellular machinery may disrupt DNA replication processes essential for cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antimicrobial Screening : A recent study synthesized 28 derivatives based on pyrazole and thiazole frameworks and evaluated their antimicrobial activities. The results indicated that specific substitutions significantly enhanced efficacy against both Gram-positive and Gram-negative bacteria .
- Apoptosis Induction : In another investigation focusing on oxazole derivatives, compounds were shown to increase apoptotic markers in MCF-7 cells, suggesting a mechanism involving caspase activation and p53 pathway modulation .
- Molecular Docking Studies : Computational analyses have indicated strong binding affinities between the compound and target proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis involving heterocyclic coupling reactions (e.g., pyrazole and thiophene moieties) is typical. Key steps include:
- Substitution reactions : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate alkylation or acylation of intermediates .
- Cyclization : Mo(CO)₆ or similar catalysts for oxazole ring formation under controlled temperatures (60–80°C) .
- Optimization : Adjust pH (6.5–7.5) and temperature to minimize side products. Monitor reactions via TLC or HPLC for intermediate purity .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity?
- Characterization workflow :
- 1H/13C NMR : Assign peaks for methyl groups (δ 2.5–3.0 ppm), pyridyl protons (δ 7.5–8.5 ppm), and thiophene signals (δ 6.5–7.2 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities using reverse-phase C18 columns .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Q. What preliminary in vitro assays are suitable for assessing its biological activity?
- Screening strategies :
- Enzyme inhibition : Test against kinases or oxidoreductases using fluorometric assays (e.g., NADPH depletion for oxidoreductases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility for bioavailability predictions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target binding affinity?
- In silico strategies :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Prioritize derivatives with hydrogen bonds to catalytic residues and optimal hydrophobic contacts .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in oxazole rings) using Schrödinger Suite .
- ADMET predictions : Employ SwissADME to filter derivatives with favorable logP (2–4) and low hepatotoxicity .
Q. What strategies resolve contradictions between predicted and observed biological activities?
- Troubleshooting approaches :
- Metabolic stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation if in vitro activity diverges from in silico predictions .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins) to identify unintended interactions .
- Crystallography : Solve co-crystal structures of inactive derivatives to detect steric clashes or suboptimal binding poses .
Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives?
- SAR workflow :
- Substituent variation : Synthesize analogs with modified pyrazole (e.g., 1-ethyl vs. 1-methyl) or thiophene (e.g., 3-bromo vs. 2-methyl) groups .
- Bioisosteric replacement : Replace oxazole with thiazole or isoxazole to evaluate potency shifts .
- Data clustering : Use PCA or heatmaps to correlate structural features (e.g., logD, polar surface area) with activity trends .
Q. What are key considerations in designing multi-step synthetic routes to minimize impurities?
- Process optimization :
- Intermediate purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) after each step to isolate >95% pure intermediates .
- Byproduct analysis : Use LC-MS to identify dimers or hydrolysis products (e.g., carboxamide → carboxylic acid) and adjust protecting groups (e.g., tert-butyl esters) .
- Scale-up : Transition from batch to flow chemistry for exothermic reactions (e.g., nitrations) to improve reproducibility .
Q. How can discrepancies in spectroscopic data during structural validation be addressed?
- Validation protocols :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyridyl-thiophene junctions) .
- Isotopic labeling : Synthesize 13C-labeled analogs to confirm ambiguous carbon assignments .
- Independent synthesis : Replicate the compound via alternative routes (e.g., Suzuki coupling vs. Ullmann reaction) to verify consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
